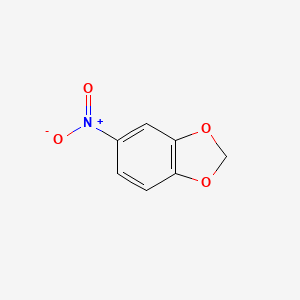

5-Nitro-1,3-benzodioxole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWQAKNKGGOVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062558 | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,2-(Methylenedioxy)-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2620-44-2 | |

| Record name | 6-Nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-(methylenedioxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8934AS6CY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Nitro 1,3 Benzodioxole and Its Precursors

Regioselective Nitration of 1,3-Benzodioxole (B145889): Mechanistic Insights and Optimization

The direct nitration of 1,3-benzodioxole is the most straightforward route to 5-Nitro-1,3-benzodioxole. The success of this synthesis hinges on precise control over the reaction to favor the formation of the desired 5-nitro isomer. The 1,3-benzodioxole moiety is an electron-rich heterocyclic system, which makes it highly reactive towards electrophilic substitution.

Nitronium Ion Generation and Electrophilic Aromatic Substitution Mechanisms

The nitration of 1,3-benzodioxole proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of a nitric acid source with a strong acid or, in milder protocols, an acidic solvent like glacial acetic acid.

The mechanism unfolds in two primary steps:

Attack of the electrophile: The π-electron system of the 1,3-benzodioxole ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack preferentially occurs at the C5 position. The methylenedioxy group (-O-CH₂-O-) is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atoms. The C5 position is electronically favored, being para to one of the ring oxygen atoms.

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton (H⁺) from the C5 position to a weak base in the medium. This step restores the aromaticity of the ring, yielding the final product, this compound.

Influence of Acidic Conditions and Temperature Control on Yield and Selectivity

The choice of acidic medium and strict temperature control are critical for optimizing the yield and regioselectivity of the nitration. While strong acid mixtures like nitric acid and sulfuric acid are common for nitrating less reactive aromatic compounds, they can be too harsh for the activated 1,3-benzodioxole ring, leading to degradation and side products.

A well-established method involves using a mixture of nitric acid in glacial acetic acid. prepchem.com This system provides a controlled generation of the nitronium ion, mitigating the reaction's exothermicity. Temperature control is paramount; maintaining the reaction temperature within a specific range, such as 15–25° C, is crucial for achieving high yields. prepchem.com Deviation from this optimal temperature range can lead to a decrease in selectivity and an increase in the formation of unwanted byproducts. A reported synthesis using this method achieves a total yield of 90.6%. prepchem.com

| Parameter | Condition | Rationale | Yield Impact |

| Nitrating Agent | Nitric acid in glacial acetic acid | Controlled release of nitronium ion, milder conditions | High |

| Temperature | 15–25° C | Prevents over-nitration and decomposition | High |

| Substrate | 1,3-Benzodioxole | Activated ring system | N/A |

Minimization of Over-nitration and Dinitro Derivative Formation

The electron-rich nature of the 1,3-benzodioxole ring, which facilitates the desired nitration at the C5 position, also makes the product, this compound, susceptible to a second nitration. The initial nitro group is deactivating, but the powerful activating effect of the methylenedioxy group can still promote further reaction under harsh conditions, leading to dinitro derivatives.

Strategies to minimize over-nitration include:

Stoichiometric Control: Using a carefully measured amount of the nitrating agent ensures that it is the limiting reactant, reducing the chance of a second nitration event after the initial product is formed.

Controlled Addition: The dropwise addition of the nitrating agent to the solution of 1,3-benzodioxole maintains a low instantaneous concentration of the nitronium ion, favoring monosubstitution. prepchem.com

Moderate Reaction Conditions: As discussed, avoiding highly aggressive nitrating systems (e.g., mixed acid) and maintaining a controlled temperature are the most effective ways to prevent the formation of dinitro compounds and other byproducts. prepchem.com

Multi-Step Synthesis Approaches for Substituted this compound Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step pathways. These approaches allow for the introduction of various functional groups onto the benzodioxole scaffold, either before or after the nitration step.

Nitration of Substituted Benzodioxole Precursors Followed by Functional Group Transformations

This strategy involves introducing a nitro group onto a benzodioxole ring that already bears other substituents. The directing effects of the existing substituent(s) must be considered in conjunction with the directing effect of the methylenedioxy group to predict the outcome of the nitration.

Following nitration, the other functional groups on the ring can be chemically modified. This allows for the synthesis of a diverse array of compounds that would be inaccessible through direct functionalization of this compound. For example, a common transformation is the reduction of a second nitro group or the modification of an acetamido group. The synthesis of 5-amino-6-nitro-1,3-benzodioxole from 5-acetamino-6-nitro-1,3-benzodioxole by hydrolysis of the acetamido group is an example of such a transformation. prepchem.com Similarly, other derivatives like 5-iodo-6-nitro-1,3-benzodioxole (B2599564) can be prepared from 6-nitro-1,3-benzodioxol-5-amine, demonstrating further functional group manipulation. chemicalbook.com

| Precursor | Transformation | Product |

| 5-acetamino-6-nitro-1,3-benzodioxole | Hydrolysis | 5-amino-6-nitro-1,3-benzodioxole prepchem.com |

| 6-nitro-1,3-benzodioxol-5-amine | Sandmeyer Reaction (Diazotization followed by Iodination) | 5-iodo-6-nitro-1,3-benzodioxole chemicalbook.com |

Use of Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules containing the this compound core, protecting groups are essential tools to prevent unwanted side reactions. jocpr.com Reactive functional groups, such as amines (-NH₂) or hydroxyls (-OH), are often incompatible with nitration conditions. These groups can be protonated by the strong acids or oxidized by nitric acid.

To circumvent this, a protecting group is temporarily installed to mask the reactive functionality. oup.com

Amine Protection: An amino group can be protected by converting it into an amide, such as an acetamide. The amide is significantly less basic and less nucleophilic, making it stable to nitration conditions. After the nitration step, the protecting group can be removed by hydrolysis to regenerate the amine. oup.com

Hydroxyl Protection: A hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether. These groups are generally stable to a range of reaction conditions and can be selectively removed later in the synthetic sequence. oup.com

The nitro group itself can be considered a "masked" amine. An organic synthesis can be carried out with a nitro group present, which is later reduced to generate the amine functionality at a desired point in the synthetic pathway. oup.com This strategy is particularly useful when the presence of a free amine would interfere with earlier chemical steps.

Catalytic Nitration Techniques for Enhanced Selectivity and Environmental Profile

Solid acid catalysts have emerged as a promising alternative to liquid acids like sulfuric acid in nitration reactions. researchgate.net These heterogeneous catalysts offer several advantages, including simplified product separation, reduced corrosion, and the potential for regeneration and reuse, which aligns with the principles of green chemistry. researchgate.netresearchgate.net Various materials such as zeolites, clays, and sulfated metal oxides have been investigated for the nitration of aromatic compounds. researchgate.nettandfonline.com

In the context of this compound synthesis, solid acids can facilitate the formation of the necessary nitronium ion (NO₂⁺) from nitric acid under less harsh conditions than the traditional mixed-acid system. researchgate.net For instance, catalysts like sulfuric acid adsorbed onto silica (B1680970) gel have been successfully used for the nitration of various aromatic compounds. researchgate.net The porous structure of these catalysts can also impart shape selectivity, potentially favoring the formation of the desired 5-nitro isomer over other possibilities. researchgate.net The efficiency of these catalysts is often linked to their surface characteristics and acidity. researchgate.net

| Solid Acid Catalyst Type | Key Features | Potential Advantages in Benzodioxole Nitration | Reference |

|---|---|---|---|

| Zeolites (e.g., H-Y Zeolite) | Microporous crystalline aluminosilicates with strong Brønsted acid sites. | High thermal stability; Shape selectivity can enhance regioselectivity towards the 5-position; Reusable. | tandfonline.com |

| Sulfated Zirconia/Silica | Superacidic properties; High surface area. | High catalytic activity, allowing for lower temperatures; Reduced acidic waste. | researchgate.net |

| Acid-Treated Clays (e.g., Montmorillonite) | Inexpensive and readily available; Lewis and Brønsted acidity. | Environmentally benign; Mild reaction conditions; Easy separation from the reaction mixture. | organic-chemistry.org |

| Carbon-Based Solid Acids | Functionalized with acidic groups like -SO₃H; Stable in various solvents. | High catalytic activity and selectivity has been shown for the synthesis of the 1,3-benzodioxole precursor. | google.com |

The development of "greener" nitrating agents seeks to replace or reduce the reliance on concentrated nitric and sulfuric acids. tandfonline.comresearchgate.net These alternative reagents often operate under milder conditions, generate less waste, and can offer improved selectivity. organic-chemistry.org

One approach involves the use of metal nitrates, such as bismuth nitrate (B79036) or copper(II) nitrate, often supported on solid materials like clay (Claycop) or zeolites. tandfonline.comorganic-chemistry.org These reagents can effect nitration without the need for a strong co-acid, thereby minimizing the production of corrosive byproducts. tandfonline.com Another strategy employs dinitrogen pentoxide (N₂O₅) as a powerful yet eco-friendly nitrating agent. nih.gov When used in alternative media like liquefied 1,1,1,2-tetrafluoroethane, N₂O₅ provides high yields with minimal, easy-to-utilize waste, as the solvent can be easily recondensed and recycled. nih.gov Other systems, such as ferric nitrate with a TEMPO catalyst or various N-nitroimides, have also been explored as mild and effective alternatives for aromatic nitration. organic-chemistry.org

| Milder Nitrating System | Description | Environmental/Process Benefits | Reference |

|---|---|---|---|

| Metal Nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂) | Utilizes a metal salt as the source of the nitro group, often on a solid support. | Avoids strong, corrosive acids; Can be highly regioselective; Milder reaction conditions. | tandfonline.com |

| Dinitrogen Pentoxide (N₂O₅) | An effective and eco-friendly nitrating agent that can be used almost stoichiometrically. | Significantly reduces acidic wastes; High yields under mild conditions when used with recyclable solvents. | nih.gov |

| Nitric Acid / Acetic Anhydride | Forms acetyl nitrate in situ as the active nitrating species. | Offers more selective nitration compared to mixed acids. | nih.gov |

| Dilute Aqueous Nitric Acid | Uses water as a solvent, avoiding organic solvents and strong co-acids. | Eliminates catalyst-related waste and disposal steps; Improved safety profile. | nih.govfrontiersin.org |

Flow Chemistry Applications in the Industrial Scale Synthesis of this compound

Nitration reactions are typically fast and highly exothermic, posing significant safety risks, particularly on an industrial scale. researchgate.netvapourtec.com Flow chemistry, or continuous flow processing, has emerged as a transformative technology that mitigates these risks by performing reactions in a continuously moving stream within narrow tubes or microreactors. vapourtec.comewadirect.comnih.gov This approach offers superior control over reaction conditions, leading to improved safety, consistency, and scalability. rsc.orgeuropa.eu

The primary advantage of continuous flow reactors in nitration is their exceptionally high surface-area-to-volume ratio. rsc.org This characteristic allows for extremely efficient heat dissipation, preventing the formation of localized hot spots that can lead to thermal runaways and potential explosions in large batch reactors. researchgate.neteuropa.eu By maintaining precise temperature control, flow reactors enable the safe execution of highly exothermic reactions like the nitration of 1,3-benzodioxole. vapourtec.com

The small internal volume of these reactors means that only a minimal amount of hazardous material is reacting at any given moment, drastically reducing the risk associated with any potential incident. researchgate.net Scaling up production in a flow system is achieved by either running the system for a longer duration or by "numbering-up"—operating multiple reactors in parallel. rsc.org This approach avoids the complex and often dangerous challenges of scaling up batch reactions. ewadirect.com

Continuous flow systems provide unparalleled control over critical reaction parameters, which is key to achieving high yields and purity. vapourtec.com Parameters such as temperature, pressure, reaction time (residence time), and stoichiometry are managed with high precision. nih.govrsc.org

Temperature: The reactor tubing is typically immersed in a thermostatic bath, ensuring a consistent and uniform temperature profile throughout the reaction zone. nih.gov

Residence Time: The time reactants spend in the reactor is precisely controlled by adjusting the volume of the reactor coil and the flow rates of the pumps. This allows for optimization to maximize conversion while minimizing the formation of impurities from over-reaction. rsc.org

Stoichiometry: Syringe or HPLC-style pumps deliver reactants at precise and stable flow rates, ensuring that the molar ratios of substrate to nitrating agent are maintained consistently throughout the process. vapourtec.com

This fine control allows for rapid optimization of reaction conditions and leads to a more consistent and reproducible product quality compared to batch processing. vapourtec.com

| Parameter | Method of Control in Flow System | Impact on Nitration of 1,3-Benzodioxole | Reference |

|---|---|---|---|

| Temperature | External cooling/heating bath (cryostat/thermostat). | Manages exothermicity, prevents degradation and side reactions, influences reaction rate. | vapourtec.comrsc.org |

| Residence Time | Adjusting pump flow rates and/or reactor volume. | Determines the extent of reaction; crucial for maximizing yield and preventing dinitration. | nih.gov |

| Stoichiometry | Precise control of individual reactant flow rates. | Ensures efficient use of reagents and minimizes unreacted starting material. | vapourtec.com |

| Mixing | Use of static mixers or efficient diffusion in microchannels. | Rapid and homogeneous mixing of reactants is critical for fast reactions like nitration, ensuring consistent results. | rsc.org |

Synthesis of Structurally Related Nitrobenzodioxole Derivatives for Comparative Studies

The synthesis of structurally related nitrobenzodioxole derivatives is essential for comparative studies, such as in the development of structure-activity relationships for biologically active compounds. nih.gov These derivatives can be prepared through two main strategies: (1) nitration of an already substituted 1,3-benzodioxole or (2) chemical modification of a pre-synthesized nitrobenzodioxole.

For example, starting with a functionalized precursor like 6-bromo-1,3-benzodioxole allows for the synthesis of more complex structures. This bromo-derivative can be further elaborated, for instance, through Suzuki-Miyaura coupling reactions with various boronic acids to introduce a wide range of substituents onto the benzodioxole core. worldresearchersassociations.comresearchgate.net Subsequent nitration of these complex derivatives would yield a library of structurally diverse nitrobenzodioxole compounds.

Alternatively, functional groups can be introduced onto the this compound scaffold. The nitro group itself is a powerful electron-withdrawing group that can direct further substitutions or be chemically transformed. For instance, the synthesis of 5-Iodo-6-nitro-1,3-benzodioxole has been reported starting from 6-Nitro-1,3-benzodioxol-5-amine, demonstrating the modification of a nitrated benzodioxole precursor. chemicalbook.com The reduction of the nitro group to an amine provides a key functional handle for a vast array of subsequent chemical transformations, including amide bond formation and diazotization reactions. vapourtec.com

| Derivative Class | General Synthetic Approach | Precursor Example | Purpose of Comparative Study |

|---|---|---|---|

| Halo-nitro-benzodioxoles | Nitration of a halogenated 1,3-benzodioxole. | 4-Bromo-1,3-benzodioxole | Investigate electronic effects of substituents on reactivity or biological activity. |

| Amino-nitro-benzodioxoles | Nitration of an amino-1,3-benzodioxole or partial reduction of a dinitro-1,3-benzodioxole. | 5-Amino-1,3-benzodioxole | Serve as versatile intermediates for further functionalization. |

| Alkyl/Aryl-nitro-benzodioxoles | Nitration of an alkyl/aryl substituted benzodioxole, or cross-coupling reactions on a halo-nitro-benzodioxole. | 5-Bromo-6-nitro-1,3-benzodioxole (B1270917) | Study steric and electronic influences on molecular properties. |

| Nitro-benzodioxole carboxylic acids | Nitration of a benzodioxole carboxylic acid. | 1,3-Benzodioxole-5-carboxylic acid | Explore derivatives for pharmaceutical or materials science applications. |

Synthesis of 5-Nitrobenzo[d]researchgate.netprepchem.comdioxole-2-thione

The synthesis of 5-nitrobenzo[d] researchgate.netprepchem.comdioxole-2-thione can be approached through a multi-step process, beginning with the nitration of 1,3-benzodioxole.

Step 1: Synthesis of this compound

The initial step involves the nitration of 1,3-benzodioxole. In a typical procedure, 1,3-benzodioxole is dissolved in glacial acetic acid. A solution of nitric acid in glacial acetic acid is then added dropwise while maintaining the temperature between 15-25°C. The reaction mixture is stirred, typically overnight, to allow for the completion of the reaction. The resulting precipitate, this compound, is then isolated by filtration, washed with water, and can be further purified by recrystallization from alcohol. This method can yield the product in high purity. prepchem.com

Step 2: Conversion to 4-Nitrocatechol (B145892)

The methylene (B1212753) bridge of this compound can be cleaved to yield 4-nitrocatechol. This transformation is a necessary step to introduce the thione functionality in the subsequent stage.

Step 3: Formation of 5-Nitrobenzo[d] researchgate.netprepchem.comdioxole-2-thione

Preparation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol

The preparation of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol is achieved through a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.

Step 1: Synthesis of the Grignard Reagent

The Grignard reagent, typically methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr), is prepared by reacting magnesium metal with methyl iodide or methyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reaction is highly sensitive to moisture and must be carried out under anhydrous conditions. youtube.com

Step 2: Grignard Reaction with 6-Nitro-1,3-benzodioxole-5-carbaldehyde

The synthesis of the target alcohol involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde (also known as 6-nitropiperonal) with the prepared Grignard reagent. The aldehyde is dissolved in an anhydrous ether solvent, and the Grignard reagent is added, typically at a low temperature to control the exothermic reaction. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

Step 3: Work-up

After the reaction is complete, it is quenched by the addition of a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid. This protonates the intermediate alkoxide to yield the final product, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol. The product is then extracted from the aqueous layer using an organic solvent and purified, for example, by chromatography.

Table 1: Reagents and Conditions for the Preparation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol

| Step | Reactants | Reagents/Solvents | Key Conditions |

| 1 | 6-Nitro-1,3-benzodioxole-5-carbaldehyde | Methylmagnesium iodide or Methylmagnesium bromide, Anhydrous diethyl ether or THF | Anhydrous, controlled temperature |

| 2 | Intermediate alkoxide | Dilute aqueous acid (e.g., NH₄Cl) | Acidic work-up |

Synthetic Routes to Nitropropenyl Benzodioxole (NPBD) Derivatives

Nitropropenyl benzodioxole (NPBD) derivatives are synthesized via the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound.

The general synthetic route involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with a nitroalkane, such as nitroethane, in the presence of a base. The base deprotonates the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation yields the β-nitro alcohol.

This intermediate can then be dehydrated to form the desired nitropropenyl benzodioxole derivative. Dehydration can often be achieved by heating the reaction mixture or by using a dehydrating agent. The choice of base and reaction conditions can influence the yield and the stereochemical outcome of the reaction. Common bases used for the Henry reaction include organic amines and inorganic bases.

Table 2: Key Steps in the Synthesis of Nitropropenyl Benzodioxole Derivatives

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Henry Reaction | 6-Nitro-1,3-benzodioxole-5-carbaldehyde, Nitroalkane (e.g., Nitroethane) | Base (e.g., organic amine) | β-Nitro alcohol intermediate |

| 2 | Dehydration | β-Nitro alcohol intermediate | Heat or Dehydrating agent | Nitropropenyl benzodioxole derivative |

Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole

The synthesis of 5-bromo-6-nitro-1,3-benzodioxole can be achieved through the bromination of 6-nitro-1,3-benzodioxole. The starting material, 6-nitro-1,3-benzodioxole, can be prepared by the nitration of 1,3-benzodioxole, as described in section 2.5.1.

The subsequent bromination of 6-nitro-1,3-benzodioxole introduces a bromine atom onto the aromatic ring. A common method for the bromination of activated aromatic rings is electrophilic aromatic substitution using a bromine source. This could involve reacting 6-nitro-1,3-benzodioxole with elemental bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent. Alternatively, other brominating agents such as N-bromosuccinimide (NBS) could be employed, often with a radical initiator or an acid catalyst.

The directing effects of the existing substituents on the benzodioxole ring will influence the position of the incoming bromine atom. The nitro group is a deactivating meta-director, while the dioxole ring is an activating ortho, para-director. The interplay of these effects will determine the regioselectivity of the bromination reaction. Specific reaction conditions would need to be carefully selected to favor the formation of the desired 5-bromo-6-nitro-1,3-benzodioxole isomer. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 5 Nitro 1,3 Benzodioxole

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group on the aromatic ring of 5-nitro-1,3-benzodioxole to an amino group is a fundamental transformation that yields 5-amino-1,3-benzodioxole (3,4-methylenedioxyaniline). This product is a valuable intermediate in the synthesis of various more complex molecules. The conversion of the electron-withdrawing nitro group into an electron-donating amino group drastically alters the electronic properties of the benzene (B151609) ring, transforming a strongly deactivated ring into a strongly activated one. masterorganicchemistry.com The general mechanism for the reduction of aromatic nitro compounds can proceed through a direct pathway involving nitroso and hydroxylamine (B1172632) intermediates or a condensation pathway involving azoxy and azo intermediates. google.com

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. masterorganicchemistry.comgoogle.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium supported on carbon (Pd/C). commonorganicchemistry.com The reaction is generally clean and high-yielding.

The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The reaction proceeds through the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine. google.com One of the key advantages of this method is that it is often conducted under neutral pH conditions, which is beneficial when the substrate contains acid-sensitive functional groups. masterorganicchemistry.com

| Catalyst | Hydrogen Source | General Conditions | Product | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Neutral pH, various solvents (e.g., ethanol (B145695), ethyl acetate) | 5-Amino-1,3-benzodioxole | High efficiency, clean reaction, suitable for acid-sensitive substrates. masterorganicchemistry.comcommonorganicchemistry.com |

This table provides a generalized overview of the catalytic hydrogenation process.

A variety of chemical reducing agents can also effectively convert the nitro group of this compound into an amine. Historically, metals such as iron (Fe), zinc (Zn), and tin (Sn) in the presence of an acid like hydrochloric acid (HCl) have been used for this purpose. masterorganicchemistry.com

Among these, tin(II) chloride (SnCl₂) in an acidic medium is a particularly mild and selective reagent. commonorganicchemistry.com It is known to reduce aromatic nitro compounds without affecting other potentially reducible functional groups such as nitriles, esters, or ketones. stackexchange.com The reaction with SnCl₂ typically proceeds in a solvent like ethanol or ethyl acetate (B1210297). stackexchange.com

Other reagents like sodium sulfide (B99878) (Na₂S) can also be employed and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Selectivity | Product |

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) or in ethanol/ethyl acetate | High selectivity for the nitro group over other reducible groups like esters or nitriles. stackexchange.com | 5-Amino-1,3-benzodioxole |

| Iron (Fe) | Acidic (e.g., HCl, Acetic Acid) | Good for general nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com | 5-Amino-1,3-benzodioxole |

| Zinc (Zn) | Acidic (e.g., HCl, Acetic Acid) | Effective for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com | 5-Amino-1,3-benzodioxole |

This table summarizes common chemical reducing agents for the transformation of this compound.

Electrophilic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, a class of reactions fundamental to aromatic chemistry. The outcome of these reactions is governed by the electronic properties of the substituents already present on the ring: the nitro group and the methylenedioxy group.

The nitro group (–NO₂) is a powerful electron-withdrawing group. Through both inductive and resonance effects, it removes electron density from the aromatic ring, thereby deactivating it towards electrophilic attack. This deactivation makes electrophilic substitution reactions slower compared to unsubstituted benzene. Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (in this case, the C4 and C6 positions are meta to the C5 nitro group). libretexts.org

In contrast to the nitro group, the methylenedioxy group (–O–CH₂–O–) is an electron-donating group. evitachem.com The oxygen atoms attached to the ring donate electron density via resonance, activating the ring towards electrophilic substitution. This activating influence makes the reaction faster than on an unsubstituted benzene ring. As an activating group, the methylenedioxy moiety is an ortho, para-director. libretexts.org In this compound, the positions ortho to the methylenedioxy oxygens are C4 and C7 (part of the fused ring system), and the position para to the C1-oxygen is C4, while the position para to the C2-oxygen is C5 (already substituted).

The regioselectivity of an electrophilic substitution reaction on this compound is therefore determined by the competing effects of these two groups. The strongly activating, ortho, para-directing methylenedioxy group and the strongly deactivating, meta-directing nitro group will both influence the position of the incoming electrophile. Typically, the activating group's directing effect is dominant. For the nitration of 1,3-benzodioxole (B145889) itself, the substitution occurs primarily at the 5-position. evitachem.com When a second nitration is performed under harsher conditions, the second nitro group adds ortho to the first, at the 6-position. evitachem.com This suggests that in the case of this compound, the position most activated by the methylenedioxy group and least deactivated by the nitro group (position 6) is the most likely site for further electrophilic attack.

| Group | Electronic Effect | Directing Influence | Influence on Reactivity |

| Nitro (–NO₂) | Electron-withdrawing | meta-director libretexts.org | Deactivating |

| Methylenedioxy (–O–CH₂–O–) | Electron-donating | ortho, para-director libretexts.org | Activating evitachem.com |

This table outlines the directing and reactivity influences of the substituent groups on the aromatic ring of this compound.

Oxidation Reactions and Their Synthetic Utility

Information regarding the specific oxidation reactions of this compound is limited in readily available literature. However, considering the structure of the molecule, potential oxidation reactions could target the methylenedioxy bridge under certain conditions, although this is generally a stable moiety. The aromatic ring itself is resistant to oxidation due to its aromaticity and the presence of the deactivating nitro group. In related compounds, such as 5-methyl-6-nitrobenzodioxole, the methyl group can be oxidized to a carboxylic acid, which can then be used in further synthetic steps. evitachem.com This suggests that if an oxidizable side chain were present on the this compound ring, it would likely be the primary site of oxidation rather than the ring or the stable functional groups.

Nucleophilic Substitution Reactions Involving Derivatives

The presence of the nitro group in the para position relative to the ether linkages of the dioxole ring profoundly activates the aromatic system towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first step, a nucleophile attacks the carbon atom bearing a suitable leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. libretexts.orglibretexts.org The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the substitution product.

While specific kinetic data for nucleophilic substitution reactions on this compound derivatives are not extensively documented in readily available literature, the general principles of SNAr reactions on activated aryl halides provide a robust framework for understanding their mechanistic behavior. udd.cl The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols, for instance, has been shown to proceed via the SNAr mechanism, with the nucleophilic attack of the thiol group being the rate-determining step. udd.cl

Radical and Radical Anion Intermediates in Transformations of Nitro-Substituted Benzodioxoles

The electron-deficient nature of the aromatic ring in this compound, imparted by the nitro group, makes it susceptible to single-electron transfer reactions, leading to the formation of radical and radical anion intermediates. These transient species play a crucial role in various chemical and electrochemical transformations.

The one-electron reduction of this compound generates its corresponding radical anion. This species can be generated electrochemically, as demonstrated in studies of similar nitroaromatic compounds using techniques like cyclic voltammetry. researchgate.netelectrochemsci.org In cyclic voltammetry, the reversible or quasi-reversible reduction wave at a specific potential indicates the formation of a relatively stable radical anion. The stability of this radical anion is attributed to the delocalization of the unpaired electron across the aromatic system and onto the nitro group.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. researchgate.netuky.edu The EPR spectrum of a radical anion provides valuable information about its electronic structure through the analysis of its g-factor and hyperfine coupling constants (hfs). uky.edu The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., 1H, 14N) within the molecule. The magnitude of the hyperfine coupling constants is proportional to the spin density at the respective nucleus, thus mapping the distribution of the unpaired electron within the radical. uky.edu

These radical anion intermediates can participate in subsequent chemical reactions. For instance, in the context of certain nucleophilic substitution reactions, a single-electron transfer (SET) mechanism may operate, where the reaction is initiated by the formation of the substrate's radical anion.

Metal-Catalyzed Coupling Reactions Utilizing Halogenated Nitrobenzodioxole Precursors

Halogenated derivatives of this compound are valuable precursors for the construction of more complex molecular architectures through metal-catalyzed cross-coupling reactions. These reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed fingerprint of the molecular structure of 5-Nitro-1,3-benzodioxole by probing the vibrational modes of its constituent chemical bonds and functional groups. Experimental analysis, often complemented by theoretical calculations using methods like Density Functional Theory (DFT), allows for precise assignment of these vibrational modes.

The nitro (NO₂) group is a prominent feature of the this compound structure, and its characteristic stretching vibrations are readily identifiable in the vibrational spectra. The asymmetric and symmetric stretching modes of the NO₂ group are particularly diagnostic.

In a study combining experimental spectroscopy with DFT (B3LYP) calculations, the asymmetric stretching vibration (νasNO₂) was observed in the infrared spectrum at 1609 cm⁻¹. The symmetric stretching vibration (νsNO₂) was identified at 1437 cm⁻¹ in the IR spectrum and 1430 cm⁻¹ in the FT-Raman spectrum. These experimental values show good agreement with the theoretically calculated wavenumbers, which place the asymmetric stretch at 1596 cm⁻¹ and the symmetric stretch at 1427 cm⁻¹ (DFT).

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

|---|---|---|---|

| Nitro Asymmetric Stretch (νasNO₂) | 1609 | - | 1596 |

| Nitro Symmetric Stretch (νsNO₂) | 1437 | 1430 | 1427 |

The tri-substituted benzene (B151609) ring of this compound gives rise to a series of characteristic vibrational modes. The in-plane C-H bending (δCH) modes for this substitution pattern are expected above 1000 cm⁻¹. Experimental spectra show these modes at 1120 cm⁻¹ and 1036 cm⁻¹ in the IR, and at 1128 cm⁻¹ and 1028 cm⁻¹ in the Raman spectrum.

The out-of-plane C-H deformation (γCH) modes, which are typically found between 700 and 1000 cm⁻¹, were observed at 872 cm⁻¹, 810 cm⁻¹, and 719 cm⁻¹ in the IR spectrum, with corresponding peaks at 809 cm⁻¹ and 725 cm⁻¹ in the Raman spectrum. Additionally, the characteristic "ring breathing" mode of the phenyl ring was theoretically assigned to a wavenumber of 796 cm⁻¹.

The synergy between experimental vibrational spectroscopy and quantum chemical calculations provides a high degree of confidence in the assignment of spectral bands. For this compound, harmonic vibrational wavenumbers calculated using the Gaussian03 software package with B3LYP/6-31G* basis sets have been compared with experimental FTIR and FT-Raman data.

The calculated wavenumbers, when scaled to correct for anharmonicity and basis set limitations, show a strong correlation with the observed wavenumbers. For instance, key vibrations such as the NO₂ stretches, C-H bends, and CH₂ group vibrations show only small differences between their experimental and calculated values. This good agreement validates both the experimental assignments and the theoretical model of the molecular structure. Minor discrepancies are typically attributed to intermolecular interactions, such as hydrogen bonding in the solid crystalline state, which are not accounted for in the gas-phase theoretical calculations.

| Assignment | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

|---|---|---|---|

| νas(NO₂) | 1609 | - | 1596 |

| νs(NO₂) | 1437 | 1430 | 1427 |

| δ(CH) in-plane bend | 1120 | 1128 | 1144 |

| δ(CH) in-plane bend | 1036 | 1028 | 1027 |

| γ(CH) out-of-plane bend | 872 | - | 864 |

| γ(CH) out-of-plane bend | 810 | 809 | 806 |

| γ(CH) out-of-plane bend | 719 | 725 | 721 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of this compound can be definitively established.

While detailed experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the known electronic effects of the substituents on the benzodioxole ring.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the dioxole methylene (B1212753) protons and the three aromatic protons.

Dioxole Protons (-O-CH₂-O-): These protons are expected to appear as a singlet, typically in the range of δ 6.0-6.2 ppm, due to the deshielding effect of the adjacent oxygen atoms.

Aromatic Protons: The powerful electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the remaining aromatic protons (H-4, H-6, and H-7). The proton at C4 (H-4), being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet around δ 7.8-8.0 ppm. The proton at C6 (H-6) would be meta to the nitro group and is expected to appear as a doublet of doublets around δ 7.6-7.8 ppm. The proton at C7 (H-7), shielded by the dioxole ring and ortho to the C6-H, would be the most upfield of the aromatic signals, appearing as a doublet around δ 7.0-7.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Dioxole Carbon (-O-C H₂-O-): This carbon signal is characteristically found around δ 102-103 ppm.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the substituents. The carbon bearing the nitro group (C5) would be significantly deshielded. The quaternary carbons of the dioxole ring (C3a and C7a) are also distinct. The protonated carbons (C4, C6, C7) will show shifts consistent with their electronic environment.

| Atom | Spectrum | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| -OCH₂O- | ¹H | ~6.1 | Singlet (s) |

| H-7 | ¹H | ~7.1 | Doublet (d) |

| H-6 | ¹H | ~7.7 | Doublet of doublets (dd) |

| H-4 | ¹H | ~7.9 | Doublet (d) |

| -OCH₂O- | ¹³C | ~103 | - |

| Aromatic CH | ¹³C | ~108-125 | - |

| Aromatic Quaternary C | ¹³C | ~145-155 | - |

NMR spectroscopy is exceptionally effective at distinguishing between positional isomers. The nitration of 1,3-benzodioxole (B145889) could potentially yield other isomers, such as 4-Nitro-1,3-benzodioxole. However, the ¹H NMR spectrum of the 4-nitro isomer would be dramatically different from that of the 5-nitro isomer. It would display a different set of three aromatic protons with a unique ABC spin system and distinct coupling constants, allowing for unambiguous differentiation.

Furthermore, NMR serves as a primary method for purity assessment. The integration of the signals in the ¹H NMR spectrum should correspond to the ratio of protons in the molecule (e.g., 2:1:1:1 for the dioxole, H-7, H-6, and H-4 protons, respectively). The presence of any additional peaks would indicate impurities, which could potentially be identified and quantified. A clean spectrum with correct integrations and the absence of solvent or starting material signals is a strong confirmation of the compound's high purity.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is an essential analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural features through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]+•) that confirms its molecular weight. nist.gov

The molecular formula of this compound is C₇H₅NO₄, corresponding to a molecular weight of approximately 167.12 g/mol . nih.govchemsynthesis.com In its mass spectrum, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 167. nist.govnih.gov The stability of the aromatic system contributes to the relatively high intensity of this peak. libretexts.org

Beyond molecular weight confirmation, the fragmentation pattern provides a structural fingerprint of the molecule. Under electron ionization, the molecular ion undergoes fragmentation, yielding a series of characteristic daughter ions. The analysis of these fragments helps in elucidating the structure of the parent molecule. For this compound, the fragmentation is influenced by the nitro group and the benzodioxole ring. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) and O (16 Da).

A summary of the primary ions observed in the electron ionization mass spectrum of this compound is presented below.

| m/z | Proposed Ion Fragment | Notes |

| 167 | [C₇H₅NO₄]+• | Molecular Ion ([M]+•) |

| 137 | [M - NO]+ | Loss of nitric oxide |

| 121 | [M - NO₂]+ | Loss of the nitro group |

| 107 | [C₇H₃O₂]+ | Further fragmentation |

| 93 | [C₆H₅O]+ | Fragmentation of the dioxole ring |

| 65 | [C₅H₅]+ | A common fragment in aromatic compounds, often indicating the benzene ring core. nih.gov |

This interactive table is based on typical fragmentation patterns for aromatic nitro compounds and publicly available spectral data.

Furthermore, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for impurity profiling. In a GC-MS analysis, chromatographic separation of this compound from any impurities is followed by mass analysis of each component. This allows for the identification of synthesis-related byproducts or degradation products, even at trace levels, by comparing their mass spectra to reference libraries. researchgate.net

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of volatile and thermally stable compounds like this compound. It is routinely employed in quality control to quantify the compound and detect the presence of any volatile impurities. The method separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase.

In a typical GC analysis of this compound, a solution of the sample is injected into the instrument, where it is vaporized. The gaseous sample is then carried by an inert gas (like helium or nitrogen) through a long, thin capillary column. The separation efficiency is determined by the column's stationary phase, its length, and the temperature program used. For aromatic nitro compounds, a non-polar or medium-polarity column is generally effective.

The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. Commercially available this compound is often certified with high purity levels determined by GC analysis. guidechem.com

| Parameter | Typical Value/Condition | Purpose |

| Purity Levels | ≥96%, ≥98%, ≥99% | Indicates the percentage of this compound in the sample as determined by GC area normalization. guidechem.com |

| Technique | Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) | FID provides high sensitivity for quantitative analysis, while MS provides identification of impurities. |

| Column Type | Capillary column (e.g., with a phenyl polysiloxane stationary phase) | Provides high-resolution separation of the target compound from structurally similar impurities. |

| Data Analysis | Peak area integration and normalization | The relative peak area of the main compound is used to calculate its percentage purity. |

This interactive table outlines typical parameters and results for the GC purity assessment of this compound.

The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic property under a specific set of GC conditions and can be used for qualitative identification when compared against a known standard.

Microcrystal Electron Diffraction (MicroED) for Atomic Structure Determination of Challenging Samples

Microcrystal Electron Diffraction (MicroED) is a state-of-the-art cryogenic electron microscopy (cryo-EM) technique used to determine the three-dimensional atomic structures of molecules. frontiersin.org It has emerged as a powerful tool for structural analysis of small organic molecules, especially when they fail to form crystals large enough for conventional single-crystal X-ray diffraction (SC-XRD). frontiersin.org

The fundamental principle of MicroED relies on the strong interaction of electrons with matter, which allows for the collection of high-quality diffraction data from crystals that are orders of magnitude smaller than those required for X-ray methods—often in the sub-micrometer range. frontiersin.org Continuous rotation of a crystal in the electron beam allows for the collection of a complete 3D diffraction dataset, from which a high-resolution atomic structure can be determined.

While a crystal structure for this compound obtained through traditional X-ray methods is available in the Cambridge Structural Database (CSD), MicroED presents a crucial alternative for situations where obtaining such large, well-ordered crystals is a bottleneck. nih.gov Many small molecules, particularly during initial synthesis or purification, form microcrystalline powders that are ideal for MicroED analysis but unsuitable for SC-XRD. frontiersin.org

The application of MicroED would be particularly advantageous in scenarios such as:

Polymorph Screening: Identifying different crystalline forms of this compound, which may only be accessible as microcrystals.

Impurity Structure Determination: Elucidating the structure of an unknown crystalline impurity that co-precipitates with the main product.

Rapid Structural Confirmation: Providing fast structural verification from a small amount of crude or purified material without the need for extensive crystallization trials.

The table below compares key features of MicroED and traditional Single-Crystal X-ray Diffraction, highlighting the utility of MicroED for challenging samples.

| Feature | Microcrystal Electron Diffraction (MicroED) | Single-Crystal X-ray Diffraction (SC-XRD) |

| Required Crystal Size | Nanometer to sub-micrometer scale | Typically >5-10 micrometers |

| Data Collection Time | Minutes per crystal | Hours to days |

| Sample Requirement | Very small quantities (nanograms) | Larger quantities (micrograms to milligrams) |

| Radiation Source | Electron beam | X-ray beam (in-house or synchrotron) |

| Applicability | Ideal for microcrystalline powders, polymorphs, and challenging-to-crystallize molecules. frontiersin.org | The "gold standard" for samples that produce large, high-quality single crystals. |

This interactive table compares the key aspects of MicroED and SC-XRD for small molecule structure determination.

Computational Chemistry and Theoretical Investigations of 5 Nitro 1,3 Benzodioxole

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules like 5-Nitro-1,3-benzodioxole. scirp.org DFT calculations offer a balance of computational cost and accuracy, making them suitable for predicting molecular structures and a variety of thermochemical properties. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used DFT approach known for its reliability in these predictions. scirp.org

DFT calculations are employed to predict the thermochemical properties of this compound, which are crucial for understanding its stability and reactivity. These computations can determine parameters such as enthalpy of formation, entropy, and heat capacity.

The introduction of the nitro (–NO₂) group, a potent electron-withdrawing group, significantly influences the charge distribution across the this compound molecule. This redistribution of electron density affects the molecule's reactivity and intermolecular interactions. Analysis of the natural atomic charges can reveal sites susceptible to electrophilic or nucleophilic attack and highlight the presence of intramolecular interactions, such as hydrogen bonding in related derivatives. researchgate.net The nitro group deactivates the aromatic ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution by stabilizing the negatively charged intermediate.

Table 1: Predicted Thermochemical Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Enthalpy | Data not available | kJ/mol |

| Entropy | Data not available | J/(mol·K) |

Theoretical studies indicate that the 1,3-benzodioxole (B145889) moiety is not entirely planar. orientjchem.org While the benzene (B151609) ring maintains its planarity, the fused five-membered dioxole ring is puckered. orientjchem.org DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are used to optimize the molecular structure and determine the most stable conformation. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. qu.edu.qa By calculating the vertical excitation energies, TD-DFT can simulate UV-Vis spectra, which provides insight into the electronic transitions between molecular orbitals. qu.edu.qanih.gov For this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, often involving the HOMO and LUMO. The accuracy of these predictions can be benchmarked against experimental data, with discrepancies often addressed through the use of scaling factors.

The electronic properties of this compound make it and its derivatives interesting candidates for applications in materials science, such as in dye-sensitized solar cells (DSSCs). The efficiency of a DSSC is partly dependent on the light-harvesting efficiency (LHE) of the dye molecule used.

Computational studies show that the strong electron-withdrawing nature of the nitro group in this compound can enhance its LHE. Furthermore, theoretical investigations suggest that the LHE can be tuned by introducing other donor and acceptor groups to the benzodioxole structure. These substitutions can cause a red-shift in the molecule's absorption spectrum, allowing it to absorb a broader range of the solar spectrum and thereby improving potential DSSC performance. TD-DFT is a key tool in this area, used to predict these spectral shifts and optimize the molecular structure for maximum LHE.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-benzodioxole |

| Nitrobenzene (B124822) |

Molecular Docking Simulations for Ligand-Protein Interactions

For instance, studies on nitro-substituted benzamide (B126) derivatives have utilized molecular docking to investigate their anti-inflammatory potential by examining their binding to the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov These simulations revealed that the number and orientation of nitro groups significantly influence binding efficiency. researchgate.netnih.gov Similarly, research on chalcones containing a nitro group has employed molecular docking to understand their interactions with enzymes like cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS). mdpi.com These studies often highlight the role of the nitro group in forming specific interactions, such as hydrogen bonds, with key amino acid residues in the active site of the target protein.

In another example, benzodioxole grafted spirooxindole pyrrolidinyl derivatives were evaluated for their anti-diabetic activity through molecular docking studies against α-glucosidase and α-amylase enzymes. rsc.org The results of these simulations helped to rationalize the observed potent inhibitory activity of certain derivatives. rsc.org

These examples underscore the utility of molecular docking in elucidating the structure-activity relationships of compounds structurally related to this compound. Such studies typically involve the following steps:

Preparation of the protein structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the ligand structure: The 3D structure of the ligand (in this case, a compound analogous to this compound) is generated and optimized.

Docking simulation: A docking algorithm is used to predict the binding poses of the ligand in the active site of the protein.

Analysis of results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity.

The findings from such simulations on analogous compounds can help to hypothesize potential protein targets for this compound and guide the design of future experimental studies.

Table 1: Illustrative Molecular Docking Data for Compounds Related to this compound

| Compound Class | Protein Target | Key Findings from Docking Studies |

| Nitro Benzamide Derivatives | iNOS | Binding efficiency is influenced by the number and orientation of nitro groups. researchgate.netnih.gov |

| Nitro-containing Chalcones | COX-2, eNOS | The nitro group can participate in key hydrogen bonding interactions with active site residues. mdpi.com |

| Benzodioxole Spirooxindoles | α-glucosidase | Docking results corroborated the potent inhibitory activity observed in vitro. rsc.org |

| p-Nitrophenyl Hydrazones | COX-2, 5-LOX | Interactions with key amino acids crucial for anti-inflammatory activity were identified. chemrxiv.org |

This table is illustrative and based on findings for related compound classes, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov These models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested compounds. mdpi.comnih.gov

For nitroaromatic compounds, a class to which this compound belongs, numerous QSAR studies have been conducted to predict their toxicity and other biological activities. mdpi.comnih.govsciengine.com These studies often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A systematic review of QSAR studies on the toxic effects of nitroaromatic compounds (NACs) highlights that hydrophobicity is a pivotal parameter influencing their aquatic toxicity. mdpi.com Other important descriptors for NACs include:

Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the reactivity of the molecule.

Topological descriptors: Which describe the connectivity and shape of the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure. nih.gov

For example, a 3D-QSAR study using the comparative molecular field analysis (CoMFA) method was conducted on a set of 25 nitroaromatic compounds to investigate their toxicities. sciengine.comresearchgate.net This approach provides a 3D map of the steric and electrostatic fields around the molecules that are correlated with their biological activity, offering a more intuitive interpretation of the structure-activity relationship. sciengine.comresearchgate.net

The general workflow for developing a QSAR model involves:

Data set selection: A set of compounds with known biological activities is compiled.

Descriptor calculation: A variety of molecular descriptors are calculated for each compound in the data set.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model validation: The predictive power of the model is assessed using internal and external validation techniques.

While a specific QSAR model for this compound has not been identified in the reviewed literature, the extensive research on other nitroaromatic compounds provides a strong foundation for the future development of such a model. The insights gained from existing QSAR studies on NACs can be used to select relevant descriptors and modeling techniques to predict the biological activity of this compound.

Table 2: Common Molecular Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance to Biological Activity Prediction |

| Physicochemical | LogP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, which is often correlated with its ability to cross cell membranes and interact with biological targets. mdpi.com |

| Electronic | HOMO and LUMO energies | Relate to the molecule's ability to donate or accept electrons, which is important for chemical reactivity and interactions with biological macromolecules. |

| Topological | Molecular connectivity indices | Describe the size, shape, and branching of the molecule, which can influence its binding to a receptor. |

| Quantum Chemical | Dipole moment, partial atomic charges | Provide a detailed description of the electronic distribution within the molecule, which is crucial for understanding intermolecular interactions. nih.gov |

This table presents examples of descriptors commonly used in QSAR studies of nitroaromatic compounds.

Applications of 5 Nitro 1,3 Benzodioxole As a Versatile Organic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

5-Nitro-1,3-benzodioxole is a valued compound in organic synthesis, serving as a versatile building block for the construction of more complex molecules. Its utility stems from the combination of the stable 1,3-benzodioxole (B145889) core and the reactive nitro group. The benzodioxole moiety, also known as methylenedioxybenzene, is a fundamental heterocyclic system that provides aromatic stability and is a key structural unit in a wide array of natural products and synthetic compounds. This ring system is stable under various reaction conditions, making it a reliable scaffold in multi-step synthetic pathways. The presence of the nitro group further enhances its synthetic potential by allowing for a range of chemical transformations.

Pharmaceutical and Agrochemical Intermediates

The 1,3-benzodioxole core is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity. Consequently, this compound and its derivatives are significant precursors in the development of new pharmaceuticals and fine chemicals. The structural motif is integral to numerous compounds investigated for medicinal and agricultural applications. Its role as an intermediate allows for the introduction of the benzodioxole unit into larger, more complex molecular frameworks destined for these industries.

Development of Compounds with Desired Biological Activities

Derivatives synthesized from the this compound scaffold are explored for a wide range of therapeutic applications. Research has shown that compounds containing the 1,3-benzodioxole system exhibit various biological activities. These properties are leveraged in medicinal chemistry to design and develop new therapeutic agents.

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | |

| Anticancer | |

| Antioxidant | |

| Antimicrobial | |

| Antifungal |

Precursors for N-Substituted Pyrroles

This compound serves as a direct starting material for the synthesis of N-substituted pyrroles. A novel synthetic approach allows for the facile, high-yielding synthesis of these important heterocyclic compounds by treating a nitroarene, such as this compound, with 2,5-dimethoxytetrahydrofuran. semanticscholar.org This reaction proceeds effectively in the presence of indium in dilute aqueous hydrochloric acid at room temperature, providing a direct route from nitro compounds to the corresponding N-arylpyrroles. semanticscholar.org Pyrroles are significant scaffolds in medicinal chemistry, and this method highlights a key application of this compound as a precursor. semanticscholar.orguctm.edu

Role in Enzyme Inhibition Studies

Beyond its role in synthesis, this compound is also utilized in biochemical research, particularly in the study of enzyme mechanisms and inhibition.

Interaction with Protein Thiol Groups Leading to Enzyme Activity Inhibition

The interaction between nitroaromatic compounds and thiols is a subject of biochemical study. nih.gov The redox behavior of nitro compounds can be influenced by the presence of aminothiols like glutathione (B108866) and cysteamine. nih.gov Research indicates that thiols can act as reducing agents, but only after the formation of a nitro radical anion from the parent nitroaromatic compound. nih.gov This redox interaction can modify the stability and lifetime of the radical anion. nih.gov Furthermore, direct reactions between photoexcited nitroarenes and thiols have been shown to occur. chemistryviews.org While the precise mechanism of inhibition can be complex, such redox interactions between the nitro group of a compound and the thiol groups of cysteine residues within a protein represent a plausible pathway for altering or inhibiting enzyme activity.

Use in Enzymatic Assays, Particularly for Peroxygenases and Peroxidases

This compound (NBD) is an important substrate used in enzymatic assays, especially for a class of heme-thiolate enzymes known as unspecific peroxygenases (UPOs). acs.orgnih.govnih.govfrontiersin.org These enzymes catalyze a wide variety of oxyfunctionalization reactions. nih.govfrontiersin.org

In a typical assay, the UPO enzyme catalyzes the hydroxylation of NBD, which then spontaneously cleaves to form the chromophore 4-nitrocatechol (B145892). nih.gov The formation of this colored product allows for the continuous spectrophotometric monitoring of enzyme activity. nih.gov This NBD assay is frequently employed in high-throughput screening (HTS) campaigns for enzyme discovery and directed evolution, as it provides a reliable, colorimetric method to assess the peroxygenase activity of thousands of enzyme variants quickly. nih.govnih.gov The assay has been instrumental in engineering UPOs with improved catalytic efficiencies and stabilities. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Substrate | This compound (NBD) | acs.orgnih.gov |

| Enzyme Class | Unspecific Peroxygenase (UPO) | nih.govfrontiersin.org |

| Reaction Type | Hydroxylation (Oxygen Transfer) | nih.gov |

| Product (Chromophore) | 4-Nitrocatechol | nih.gov |

| Detection Method | Colorimetric / Spectrophotometric | nih.govnih.gov |

| Application | High-Throughput Screening (HTS) for enzyme discovery and directed evolution | nih.govnih.gov |

Development of Novel Materials with Specific Properties

The structural characteristics of this compound, particularly the stable aromatic system and the electron-withdrawing nitro group, provide a foundation for synthesizing new materials with tailored functionalities.

Historically, aromatic nitro compounds have been fundamental in the synthesis of dyes. The production of many dyestuffs is enabled by the conversion of the nitro group into other functional groups, such as amines. The synthesis of azo dyes, for instance, typically involves the diazotization of a primary aromatic amine, which can be readily prepared by the reduction of a nitroaromatic precursor like this compound.

In contemporary materials science, research is exploring the non-linear optical (NLO) properties of this compound, indicating its potential as a component for NLO applications. Furthermore, scientific exploration into modifying the structure with various donor and acceptor groups aims to fine-tune its light-harvesting efficiency. This line of inquiry suggests potential applications in the development of dye-sensitized solar cells (DSSCs).

The 1,3-benzodioxole core is noted for its aromaticity and stability under a variety of reaction conditions, making it an attractive scaffold for creating robust materials. chemicalbook.com This inherent stability is a key factor in multi-step synthetic processes where maintaining the structural integrity of the molecule is critical.

Research into related polynitro benzodioxane derivatives has demonstrated significant thermal stability. For example, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a compound with a similar heterocyclic core, exhibits high thermostability, with decomposition occurring between 290–329 °C. This stability is comparable to that of known thermostable high-energy materials. The general principle that cross-linking enhances the thermal stability of polymer systems further suggests that bifunctional derivatives of benzodioxole could be used to create thermally resistant polymers. researchgate.net

Applications in Medicinal Chemistry Research

The 1,3-benzodioxole moiety is a well-established pharmacophore, a molecular feature essential for a drug's pharmacological activity. This structural unit is found in numerous compounds investigated for a range of therapeutic effects, including anti-inflammatory, anticancer, and antioxidant properties.

The benzodioxole scaffold is a key component in the design of potential therapeutic agents, with derivatives being investigated for anti-inflammatory and neuroprotective effects. chemicalbook.com The core structure is recognized for its presence in compounds possessing anti-inflammatory properties, making this compound a valuable precursor for synthesizing new drug candidates.